molecular formula C4H2BrNO2S B8025762 3-Bromo-4-nitrothiophene

3-Bromo-4-nitrothiophene

Cat. No. B8025762
M. Wt: 208.04 g/mol
InChI Key: YRUMNUXQDRKYLW-UHFFFAOYSA-N
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Description

3-Bromo-4-nitrothiophene is a useful research compound. Its molecular formula is C4H2BrNO2S and its molecular weight is 208.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-nitrothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-nitrothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrosorption on Gold Surfaces : 3-Bromo-2-nitrothiophene has been studied for its electrosorption properties on polycrystalline gold electrodes. This research utilized surface-enhanced Raman spectroscopy (SERS) and showed that the molecule exhibits a tilted orientation on the gold surface, with interactions involving sulfur and oxygen atoms. The study also involved density functional theory (DFT) calculations to support experimental data (Jbarah, 2021).

  • Synthesis of Thioether Derivatives : 3-Bromo-2-nitrothiophene has been reacted with bifunctional reagents like methyl 3-mercaptopropionate to yield thioether derivatives. This process enables the synthesis of novel thieno oxazines and thiazines (Erker, 1998).

  • Functionalized Thiophene Synthesis : An effective synthesis approach for highly functionalized 3-nitrothiophenes has been developed, starting from dipotassium 2-nitro-1,1-ethylyenedithiolate and alpha-chloromethyl ketones. This method is catalyzed by tetrabutylammonium bromide (TBAB) (Rao & Vasantham, 2009).

  • Nucleophilic Aromatic Substitution Studies : The kinetics of nucleophilic aromatic substitution with amines on nitrothiophenes, including 3-Bromo-4-nitrothiophene, were studied in room-temperature ionic liquids. This research provides insights into the behavior of para-like and ortho-like isomers in different solvents (D’Anna et al., 2006).

  • Structure-Activity Relationships in Nitrothiophenes : A study examined the structure and electronic properties of biologically active 2-nitrothiophenes, including the impact of an additional nitro group at the 3-position, on their activity against bacteria (Morley & Matthews, 2006).

  • Bromination and Nitration Reactions : Research has been conducted on the bromination of thiophenes, leading predominantly to 4-bromo derivatives, as well as the nitration of thiophenes, yielding nitro derivatives of thiophenecarboxylic acid (Gol'dfarb, Grotmova & Belen’kii, 1974).

properties

IUPAC Name

3-bromo-4-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-3-1-9-2-4(3)6(7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUMNUXQDRKYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-nitrothiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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